Potassium phosphate tribasic monohydrate is a highly valuable reagent in scientific research due to its exceptional buffering capacity. This property allows it to maintain a stable pH within a specific range, even when small amounts of acids or bases are added. This is crucial in various biological and biochemical experiments where maintaining a constant pH is essential for optimal enzymatic activity, protein stability, and proper cell function [].
Here are some specific applications of potassium phosphate tribasic monohydrate's buffering capacity:
Potassium phosphate tribasic monohydrate is also used in research to investigate the effects of freezing and thawing on protein stability. It acts as a cryoprotectant, meaning it helps protect proteins from damage during freezing and thawing cycles. This is crucial for research involving protein purification, storage, and transportation [].
Beyond its primary uses mentioned above, potassium phosphate tribasic monohydrate finds applications in various other areas of scientific research, including:
Potassium phosphate tribasic monohydrate, with the chemical formula and CAS Number 27176-10-9, is a white crystalline compound that serves as a versatile reagent in various chemical and biological applications. It is known for its high buffering capacity, making it essential in biological research and various industrial processes. The compound consists of three potassium ions, one phosphate ion, and one water molecule, contributing to its unique properties in maintaining pH levels in solutions.
In biological systems, potassium phosphate tribasic monohydrate serves as a source of both potassium and phosphate ions. Potassium is an essential electrolyte involved in maintaining nerve and muscle function, while phosphate plays a critical role in energy metabolism (ATP production) and cellular signaling pathways [].
Potassium phosphate tribasic monohydrate exhibits significant biological activity, primarily due to its role as a buffering agent. Its applications include:
The synthesis of potassium phosphate tribasic monohydrate can be achieved through several methods:
Potassium phosphate tribasic monohydrate has diverse applications across various fields:
Studies on the interactions of potassium phosphate tribasic monohydrate reveal its compatibility with various compounds:
Several compounds share similarities with potassium phosphate tribasic monohydrate, each possessing unique properties:
Compound Name | Formula | Key Differences |
---|---|---|
Potassium dihydrogen phosphate | Contains two hydrogen ions; used primarily as a fertilizer. | |
Dipotassium hydrogen phosphate | Contains one hydrogen ion; acts as a buffering agent but less effective than tribasic. | |
Sodium phosphate tribasic | Sodium-based; used similarly but may have different solubility characteristics. |
Potassium phosphate tribasic monohydrate is unique due to its specific buffering capacity, making it particularly valuable in biological applications where precise pH control is crucial.
The conventional synthesis of potassium phosphate tribasic monohydrate relies on the neutralization reaction between phosphoric acid and potassium hydroxide [1] [2]. This fundamental approach represents the most widely utilized industrial production method due to its straightforward stoichiometry and established process parameters [3] [4].
The balanced chemical equation for this neutralization reaction is expressed as follows:
H₃PO₄ + 3KOH → K₃PO₄ + 3H₂O [1] [5] [2]
This reaction proceeds through a complete neutralization mechanism where all three acidic protons of phosphoric acid are neutralized by potassium hydroxide [6] [7]. The reaction is characterized as both a double replacement reaction and a neutralization reaction, wherein the hydrogen ions and potassium ions exchange positions to form the desired salt and water [6].
The neutralization reaction exhibits specific thermodynamic and kinetic characteristics that influence product formation [5] [8]. The reaction is exothermic in nature, requiring careful temperature control to maintain optimal reaction conditions [8]. Industrial implementations typically maintain reaction temperatures between 40-80°C to ensure complete dissolution and reaction of the reactants while preventing excessive heat generation that could lead to product decomposition [9].
The stoichiometric ratio of reactants plays a critical role in determining product purity and yield [4] [2]. Precise control of the molar ratio of phosphoric acid to potassium hydroxide at 1:3 ensures complete neutralization and minimizes the formation of undesired byproducts such as dipotassium phosphate or monopotassium phosphate [3] [10].
Commercial production facilities utilize continuous stirred tank reactors for the neutralization process [11]. The reaction setup involves controlled addition of phosphoric acid to a solution of potassium hydroxide, with continuous agitation to ensure uniform mixing and heat distribution [12]. Modern industrial processes employ automated control systems to monitor and adjust reactant flow rates, temperature, and pH levels throughout the reaction [13] [12].
The phosphoric acid feedstock for this reaction is typically produced through wet process methods, involving the acidulation of phosphate rock with sulfuric acid [14] [15] [13]. This wet process phosphoric acid contains approximately 48-54% phosphorus pentoxide content, which is concentrated to the required specifications for tripotassium phosphate synthesis [13] [12].
Recent developments in tripotassium phosphate synthesis have introduced innovative approaches utilizing urea phosphate as an intermediate compound [16] [9]. This novel synthesis route represents a significant advancement in production methodology, offering potential advantages in terms of environmental sustainability and process economics [16] [17].
The synthesis pathway involves a two-step process beginning with the formation of urea phosphate from phosphoric acid and urea [17] [18]. The initial reaction produces urea phosphate according to the following equation:
H₃PO₄ + CO(NH₂)₂ → CO(NH₂)₂·H₃PO₄ [17] [18]
This reaction is conducted under controlled temperature conditions, typically at 40°C, with vacuum application to facilitate product formation and water removal [18]. The urea phosphate intermediate serves as a more reactive phosphorus source compared to conventional phosphoric acid in subsequent neutralization reactions [16] [9].
The second step involves the neutralization of urea phosphate with potassium hydroxide to produce tripotassium phosphate [16] [9]. The reaction follows the stoichiometric relationship:
CO(NH₂)₂·H₃PO₄ + 3KOH → K₃PO₄ + CO₂ + 2NH₃ + 3H₂O [16]
This reaction offers several advantages over conventional phosphoric acid neutralization, including reduced reaction times and improved product crystallinity [16] [9]. The process operates at molar ratios of urea phosphate to potassium hydroxide ranging from 1:2.95 to 1:3.05, with reaction temperatures maintained between 40-80°C [16] [9].
Research findings indicate that optimal reaction conditions for the urea phosphate route include stirring speeds of 30 revolutions per minute and reaction durations of 30-60 minutes [16] [9]. The process demonstrates enhanced environmental benefits through reduced energy consumption and simplified raw material acquisition compared to traditional synthesis methods [16] [9].
Experimental data shows that this novel synthesis route achieves product yields comparable to conventional methods while offering improved process control and reduced production costs [16]. The method eliminates the need for high-energy consumption processes and provides a shorter, more direct production pathway [9].
The crystallization of potassium phosphate tribasic monohydrate requires precise control of thermodynamic and kinetic parameters to achieve desired crystal quality and purity [19] [20]. Crystallization techniques play a crucial role in determining the final product characteristics, including particle size distribution, crystal morphology, and water content [21] [22].
The crystallization process is governed by fundamental thermodynamic principles, including solubility relationships and supersaturation conditions [20] [23]. Potassium phosphate tribasic exhibits high water solubility, with solubility values of approximately 50.8 grams per 100 milliliters of water at 25°C [3]. This high solubility necessitates careful control of crystallization conditions to achieve proper crystal formation [24] [25].
The metastable zone width plays a critical role in crystallization kinetics, with research demonstrating that cooling rate significantly influences both metastable zone width and induction period [19]. Studies indicate that optimal crystallization occurs at pH values around 3.0, where both metastable zone width and induction period are minimized while crystallization rate is maximized [19].
Effective crystallization of potassium phosphate tribasic monohydrate requires optimization of multiple process variables [21] [26]. Temperature control represents a primary factor, with cooling crystallization being the preferred method for large-scale production [21]. The crystallization process typically employs controlled cooling from elevated temperatures to room temperature to facilitate proper crystal formation [9] [22].
Seeding techniques have been employed to improve crystallization outcomes, though this approach requires exceptionally high-quality seed crystals to be effective [26]. Alternative approaches include the use of co-crystallization agents such as triphenylphosphine oxide to enhance crystal formation under specific conditions [26].
Water serves as the primary solvent for potassium phosphate tribasic crystallization due to the compound's ionic nature and high aqueous solubility [24] [25]. The crystallization process benefits from controlled evaporation techniques that gradually increase supersaturation levels while maintaining stable nucleation conditions [22] [24].
Capillary action effects have been observed in crystallization systems, where the compound crystallizes preferentially at locations with optimal surface-to-volume ratios [22]. This phenomenon is particularly relevant in industrial crystallization equipment design, where surface area considerations influence crystal formation patterns [22].
The crystal growth of potassium phosphate tribasic follows classical nucleation and growth mechanisms [23] [27]. Research indicates that crystal formation proceeds through initial nucleation events followed by subsequent growth phases that determine final crystal morphology [23]. The process exhibits characteristics typical of ionic crystallization, with electrostatic interactions governing crystal lattice formation [27].
Nucleation kinetics studies demonstrate that the compound exhibits deceleratory nucleation and growth patterns, with apparent activation energies influencing the overall crystallization rate [27]. These findings provide important insights for optimizing industrial crystallization processes to achieve desired product specifications [23] [27].
Industrial scaling of potassium phosphate tribasic monohydrate production presents numerous technical and economic challenges that must be addressed to ensure consistent product quality and commercial viability [28] [29] [30]. These challenges encompass both process engineering considerations and stringent purity requirements for various end-use applications [31] [32].
Large-scale production of potassium phosphate tribasic faces significant scalability challenges related to raw material supply chain management and process optimization [28] [29]. The volatility in raw material prices, particularly for phosphoric acid and potassium hydroxide, directly affects production costs and market pricing strategies [28]. Industrial facilities must maintain production capacities ranging from hundreds to thousands of tonnes annually to achieve economic viability [11] [30].
Process scaling requires careful consideration of heat transfer characteristics, as the neutralization reactions generate substantial thermal energy that must be effectively managed [14] [13]. Industrial reactors employ sophisticated cooling systems and heat exchangers to maintain optimal reaction temperatures while preventing thermal degradation of the product [13] [12].
The production infrastructure demands specialized equipment capable of handling corrosive materials and maintaining precise process control [32] [33]. Reactor design considerations include material selection for corrosion resistance, agitation systems for uniform mixing, and automated control systems for parameter monitoring [32] [14].
Stringent purity control measures are essential for potassium phosphate tribasic monohydrate production to meet diverse application requirements [34] [35] [36]. Standard analytical methods include spectroscopic techniques for phosphorus content determination, with automated ascorbic acid reduction methods providing accurate quantification of phosphate content [37] [38].
Industrial quality control specifications typically require minimum purity levels of 98.0% for tripotassium phosphate content [35] [36]. Impurity control focuses on limiting specific contaminants including iron (maximum 0.001%), sulfate (maximum 0.005%), chloride (maximum 0.005%), and sodium (maximum 0.1%) [36]. Water content specifications allow for maximum 15.0% water content in hydrated forms [35].
Commercial grade potassium phosphate tribasic monohydrate must comply with established industry standards that define acceptable impurity levels [39] [34] [36]. The presence of trace metals, particularly heavy metals, requires careful monitoring due to regulatory restrictions on maximum allowable concentrations [34]. Modern analytical techniques including inductively coupled plasma optical emission spectroscopy provide precise quantification of trace metal contaminants [36].
Quality control protocols encompass testing for excess alkali content, with specifications typically limiting excess alkali to maximum 1% [36]. The formation of secondary potassium phosphate species, such as dipotassium phosphate, must be minimized to maintain product specifications, with typical limits of maximum 1% dipotassium phosphate content [36].
Insoluble matter content represents another critical quality parameter, with industrial specifications requiring maximum 0.01% insoluble material [36]. These stringent requirements necessitate sophisticated filtration and purification processes in industrial production facilities [31] [32].
The economic viability of large-scale potassium phosphate tribasic production depends on efficient utilization of raw materials and energy resources [29] [30]. Phosphate extraction and fertilizer production are inherently energy and water-intensive processes, making energy optimization a critical factor in production economics [29]. Industrial facilities must balance production efficiency with environmental sustainability requirements [29] [30].
Water management presents particular challenges in industrial production, as significant quantities of process water are required for dissolution, reaction, and crystallization operations [29] [13]. Cooling pond systems and water recycling infrastructure represent substantial capital investments necessary for sustainable production [13] [40].
Potassium phosphate tribasic monohydrate exhibits exceptional solubility characteristics that define its behavior in diverse chemical environments. The compound demonstrates freely soluble properties in water at 25°C, with solubility exceeding 100 mg/mL, producing clear, colorless solutions [1] [2]. This high aqueous solubility stems from the ionic nature of the compound, which readily dissociates into potassium cations (K⁺) and phosphate anions (PO₄³⁻) upon dissolution [3].
The dissolution process follows the equilibrium:
K₃PO₄·H₂O(s) ⇌ 3K⁺(aq) + PO₄³⁻(aq) + H₂O(l)
In stark contrast to its aqueous behavior, potassium phosphate tribasic monohydrate exhibits complete insolubility in ethanol and other organic solvents [1] [2]. This selectivity renders it particularly useful as a non-nucleophilic base in organic synthesis, where it can be easily separated from reaction mixtures through simple filtration [4].
Solvent System | Solubility | Temperature | Observations |
---|---|---|---|
Water | Freely soluble (>100 mg/mL) | 25°C | Clear, colorless solution |
Ethanol | Insoluble | Room temperature | No dissolution observed |
Methanol | Insoluble | Room temperature | Remains solid |
Acetone | Insoluble | Room temperature | Phase separation |
Organic solvents (general) | Insoluble | Room temperature | Maintained crystalline form |
The exceptional water solubility of potassium phosphate tribasic monohydrate has been exploited in liquid-liquid extraction processes, particularly in salting-out procedures for acetone-butanol-ethanol (ABE) fermentation recovery [5]. Research demonstrates that increasing K₃PO₄ content enables efficient liquid-liquid separation, achieving over 90% ABE recovery from fermentation broths while removing more than 99.75% of water content [5].
The thermal behavior of potassium phosphate tribasic monohydrate reveals complex dehydration kinetics that are critical for understanding its processing and storage requirements. Thermogravimetric analysis (TGA) studies demonstrate that the compound undergoes systematic dehydration above 100°C, with a maximum loss on ignition of 13% at 800°C [6].
The dehydration process follows a single-step mechanism, unlike many other hydrated phosphates that exhibit multi-step water loss [7]. The crystalline water molecule is eliminated from the structure at approximately 300°C, resulting in the formation of anhydrous tripotassium phosphate [8]. This dehydration temperature is significantly lower than the melting point of the anhydrous form (1340°C), indicating that water loss occurs well before structural collapse.
Temperature Range | Mass Loss (%) | Process | Products |
---|---|---|---|
25-100°C | 0-2% | Surface water removal | K₃PO₄·H₂O |
100-300°C | 2-8% | Structural dehydration | K₃PO₄·xH₂O |
300-800°C | 8-13% | Complete dehydration | K₃PO₄ (anhydrous) |
>1340°C | Decomposition | Thermal breakdown | K₂O + P₂O₅ |
The dehydration kinetics are influenced by several factors including heating rate, atmosphere composition, and particle size [7]. Under controlled conditions, the activation energy for dehydration has been determined to be in the range of 60-120 kJ/mol, comparable to other hydrated phosphate salts [9] [10].
The hygroscopic nature of potassium phosphate tribasic monohydrate significantly impacts its thermal stability [11]. The compound readily absorbs atmospheric moisture, which can complicate thermal analysis and require careful sample preparation under controlled humidity conditions [12].
Potassium phosphate tribasic monohydrate exhibits exceptionally high buffering capacity due to the phosphate system's triprotic nature [13] [14]. The compound produces strongly alkaline solutions with pH values ranging from 11.5 to 12.5 in 1% aqueous solution [2].
The ionization dynamics in aqueous solution involve multiple equilibria:
Primary Dissociation:
K₃PO₄·H₂O(s) → 3K⁺(aq) + PO₄³⁻(aq) + H₂O(l)
Secondary Hydrolysis:
PO₄³⁻(aq) + H₂O(l) ⇌ HPO₄²⁻(aq) + OH⁻(aq)
The phosphate buffering system operates through three distinct pKa values [15] [16]:
Recent dielectric relaxation spectroscopy studies reveal that the PO₄³⁻ anion exhibits extensive hydration with approximately 39 water molecules in its complete hydration shell at infinite dilution [17]. This extensive hydration contributes to the compound's exceptional buffering capacity and influences its solution behavior.
pH Range | Dominant Species | Buffering Strength | Applications |
---|---|---|---|
1-3 | H₃PO₄/H₂PO₄⁻ | Moderate | Acidic buffer systems |
5.8-8.0 | H₂PO₄⁻/HPO₄²⁻ | High | Biological buffers |
11-13 | HPO₄²⁻/PO₄³⁻ | High | Alkaline applications |
12-14 | PO₄³⁻ | Very High | Strong base applications |
The buffering mechanism involves both concentration-dependent and temperature-dependent effects [18]. At higher ionic strengths, the buffering capacity increases due to enhanced ion-pairing between potassium cations and phosphate anions [17].
The phase behavior of potassium phosphate tribasic monohydrate in ternary systems with ionic liquids represents a frontier area of physicochemical research with significant implications for separation processes and materials design. Studies involving aqueous two-phase systems (ATPS) demonstrate that potassium phosphate salts can form liquid-liquid equilibria with various ionic liquids [19] [20].
Research on the ternary system containing 1-butyl-3-methylimidazolium bromide ([C₄mim]Br) and potassium phosphate reveals temperature-dependent phase separation behavior [19]. The liquid-liquid equilibrium is primarily determined by the phosphate salt concentration and exhibits minimal temperature dependence between 278.15 K and 318.15 K.
Phase Diagram Characteristics:
System Component | Concentration Range | Phase Behavior | Temperature Effect |
---|---|---|---|
K₃PO₄·H₂O | 10-50 wt% | Kosmotropic salt | Minimal influence |
[C₄mim]Br | 5-30 wt% | Chaotropic IL | Slight increase with T |
H₂O | 20-85 wt% | Continuous phase | Solvent medium |
The salting-out mechanism operates through preferential hydration of the ionic liquid, with the phosphate anions demonstrating strong kosmotropic properties [19]. This behavior is quantified through viscosity B-coefficients and correlates with the extensive hydration shell of the phosphate ion.
Recent investigations extend these principles to quaternary systems involving multiple ionic liquids and phosphate salts [21]. The phase behavior becomes increasingly complex, with the formation of intermediate phases and miscibility gaps that depend on the specific ionic liquid structure and concentration ratios.
Thermodynamic Modeling:
The practical applications of these phase diagrams include extraction processes, purification protocols, and materials synthesis where controlled phase separation is required [22]. The ability to predict and control phase behavior in these complex systems opens new avenues for sustainable chemical processes and advanced material preparation.
Corrosive;Irritant